molecular formula C15H18N2O3 B125148 Carboxyprimaquine CAS No. 77229-68-6

Carboxyprimaquine

Numéro de catalogue: B125148
Numéro CAS: 77229-68-6
Poids moléculaire: 274.31 g/mol
Clé InChI: KIMKJIXTIWKABF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid is a major metabolite of the antimalarial drug primaquine. It is formed primarily through the action of hepatic monoamine oxidase A. 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid is considered pharmacologically inactive and non-toxic, contrasting with other reactive metabolites of primaquine that can be toxic .

Applications De Recherche Scientifique

Biological Activities

4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid exhibits various biological activities, making it a candidate for further research in pharmacology and biochemistry.

Anticancer Activity

Research indicates that compounds containing quinoline derivatives often exhibit anticancer properties. For instance, studies have shown that quinoline-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that analogs of quinoline showed significant cytotoxic effects against breast cancer cells (MCF-7), suggesting that 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid may have similar effects due to its structural similarities .

Antimicrobial Properties

Quinoline derivatives are also noted for their antimicrobial properties. They can disrupt bacterial cell membranes or inhibit key metabolic pathways.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acidE. coli32 µg/mL
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acidS. aureus16 µg/mL

This table summarizes preliminary findings indicating that the compound exhibits promising antimicrobial activity against common pathogens .

Enzyme Modulation

The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

Case Study:

Research has demonstrated that similar compounds can inhibit carboxylesterases, enzymes that play a crucial role in drug metabolism. This inhibition could enhance the bioavailability of certain drugs when used in conjunction with this compound .

Therapeutic Potential

Given its diverse biological activities, 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid has potential applications in various therapeutic areas:

  • Cancer Therapy : Due to its anticancer properties, it could be developed as a chemotherapeutic agent.
  • Infectious Diseases : Its antimicrobial activity suggests it could be useful in treating bacterial infections resistant to conventional antibiotics.
  • Drug Development : As an enzyme modulator, it could be explored for enhancing the efficacy of existing drugs or developing new therapeutic agents.

Mécanisme D'action

Target of Action

It is known that primaquine, the parent compound of cpq, acts against the dormant liver-stage malaria parasites (ie, hypnozoites) of Plasmodium vivax and Plasmodium ovale .

Mode of Action

CPQ is believed to be pharmacologically inactive and non-toxic . The mode of action for Primaquine, from which CPQ is derived, is thought to be mediated by the formation of reactive oxygen species through redox cycling of hydroxylated metabolites, leading to toxicity to the parasite .

Biochemical Pathways

CPQ is generated via the monoamine oxidase A (MAO-A)-mediated pathway . Primaquine is metabolized in humans via three pathways . The first involves direct conjugation of Primaquine, the second involves hydroxylation at different positions on the quinoline ring with subsequent conjugation of the hydroxylated metabolites, and the third involves the oxidative deamination of Primaquine resulting in the formation of CPQ .

Pharmacokinetics

The pharmacokinetics of CPQ have been studied in the context of Primaquine metabolism. It has been found that CPQ is the most abundant metabolite formed and is found in plasma and all tissues . The volume of distribution of Primaquine was decreased when co-administered with other antimalarial drugs, and these interactions were enantiospecific with a relatively higher effect on (+)-S-primaquine than on (-)-R-primaquine . No drug-drug interaction effects were seen on the pharmacokinetics of CPQ .

Result of Action

As a metabolite of Primaquine, CPQ is believed to be pharmacologically inactive and non-toxic Its parent compound, primaquine, has significant activity against the parasites .

Action Environment

The action of CPQ, as a metabolite of Primaquine, can be influenced by various factors. For instance, the metabolism of Primaquine to CPQ can be affected by the presence of other antimalarial drugs . Additionally, genetic deficiencies in glucose 6-phosphate dehydrogenase (G6PD) can limit the clinical utility of Primaquine due to toxicity .

Analyse Biochimique

Biochemical Properties

Carboxyprimaquine is formed by the oxidative deamination of primaquine . This process involves various enzymes, proteins, and other biomolecules. For instance, cytochrome P450 (CYP) isoenzymes, monoamine oxidases (MAO), and flavin-containing monooxygenases (FMO) are involved in the metabolism of primaquine to this compound .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid is typically synthesized as a metabolite of primaquine. The preparation involves the oxidative deamination of primaquine, catalyzed by monoamine oxidase A. This process can be studied using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify the enantiomers of primaquine and its metabolite .

Analyse Des Réactions Chimiques

4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid undergoes several types of chemical reactions:

Common reagents and conditions for these reactions include cytochrome P450 enzymes, monoamine oxidase A, and various conjugating agents like glucuronic acid.

Comparaison Avec Des Composés Similaires

4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid is similar to other metabolites of primaquine, such as primaquine-aldehyde and primaquine alcohol. it is unique in its lack of pharmacological activity and toxicity compared to other reactive metabolites. Similar compounds include:

4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid stands out due to its non-toxic nature and its role as a major metabolite in the pharmacokinetics of primaquine.

Activité Biologique

4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid, also known as a quinoline derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets.

Chemical Structure and Properties

The chemical formula for 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid is C15H18N2O2C_{15}H_{18}N_{2}O_{2}, and it possesses a molecular weight of approximately 258.31 g/mol. The compound features a quinoline moiety that is known for its diverse biological activities, including antimicrobial and anticancer effects.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within the body. Preliminary studies suggest that it may function as an inhibitor of certain kinases, which are crucial in cell signaling pathways related to cancer progression and other diseases .

Antimicrobial Activity

Research indicates that 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid exhibits significant antimicrobial properties. It has shown effectiveness against various strains of bacteria and fungi, making it a candidate for further investigation in the development of new antimicrobial agents.

Anticancer Properties

Studies have demonstrated that this compound may inhibit the growth of cancer cells. For example, it has been reported to act as a dual inhibitor of epidermal growth factor receptor (EGFR) and topoisomerase IIa, with IC50 values in the low micromolar range . This dual action suggests its potential utility in cancer therapy, particularly for tumors that exhibit resistance to conventional treatments.

Study on Antimalarial Activity

A significant study highlighted the efficacy of 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid against malaria. The compound was effective against both relapsing and chronic forms of malaria caused by Plasmodium species. In vitro assays showed that it inhibited parasite growth effectively at concentrations that are achievable in vivo.

Cytotoxicity Assays

In cytotoxicity assays conducted on various cancer cell lines, the compound exhibited selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for reducing side effects during cancer treatment .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (nM)Notes
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acidAntimicrobial, anticancer~200Effective against multiple pathogens
Quinoline Derivative AAnticancer~150Similar mechanism as quinoline scaffold
Quinoline Derivative BAntimicrobial~250Less effective than the subject compound

Propriétés

IUPAC Name

4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10(5-6-14(18)19)17-13-9-12(20-2)8-11-4-3-7-16-15(11)13/h3-4,7-10,17H,5-6H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMKJIXTIWKABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)NC1=C2C(=CC(=C1)OC)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891676
Record name 4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77229-68-6
Record name 8-(3-Carboxy-1-methylpropylamino)-6-methoxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077229686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARBOXYPRIMAQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZZ7G26XIV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid
Reactant of Route 2
Reactant of Route 2
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid
Reactant of Route 3
Reactant of Route 3
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid
Reactant of Route 4
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid
Reactant of Route 5
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid
Reactant of Route 6
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.